2-(2,4-dichlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide
Description
2-(2,4-Dichlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (molecular formula: C₁₆H₁₄Cl₂N₂O₃) is a diacylhydrazine derivative designed by integrating the 2-(2,4-dichlorophenoxy)acetic acid pharmacophore into a hydrazone scaffold . This compound features a central acetohydrazide group linked to a 2,4-dichlorophenoxy moiety and a 2-methoxybenzylidene substituent (SMILES: COC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl). The synthetic route involves microwave-assisted condensation of 2-(2,4-dichlorophenoxy)acetohydrazide with 2-methoxybenzaldehyde, optimizing reaction efficiency and yield . Its trans-conformation and crystallographic properties are inferred from structurally similar analogs, where twist angles between aromatic rings influence molecular packing and bioactivity .
Properties
CAS No. |
303085-71-4 |
|---|---|
Molecular Formula |
C16H14Cl2N2O3 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-22-14-5-3-2-4-11(14)9-19-20-16(21)10-23-15-7-6-12(17)8-13(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
BLQHZNOPLNSGHU-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide typically involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved by the chlorination of phenoxyacetic acid.
Formation of 2,4-dichlorophenoxyacetohydrazide: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine hydrate under reflux conditions to form 2,4-dichlorophenoxyacetohydrazide.
Condensation with 2-methoxybenzaldehyde: Finally, the 2,4-dichlorophenoxyacetohydrazide is condensed with 2-methoxybenzaldehyde in the presence of an acid catalyst to yield 2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group.
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxybenzylidene group.
Reduction: Reduced forms of the hydrazide, such as amines.
Substitution: Substituted derivatives at the dichlorophenoxy group.
Scientific Research Applications
Agricultural Uses
The compound's structure suggests potential herbicidal properties similar to those of its parent compound, 2,4-Dichlorophenoxyacetic acid. Research indicates that derivatives of this compound can exhibit herbicidal activity against broadleaf weeds while being less harmful to cereal crops and grasses. This selectivity makes it a candidate for use in integrated pest management systems.
Pharmaceutical Applications
Research has identified several promising pharmacological activities associated with hydrazide derivatives:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various pathogens, suggesting potential use in developing new antibiotics.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, indicating their potential in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that hydrazides may inhibit cancer cell proliferation, making them candidates for further investigation as anticancer agents.
Material Science
The unique chemical structure of 2-(2,4-dichlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide allows for potential applications in materials science:
- Polymer Additives : The compound can be explored as an additive in polymer formulations to enhance thermal stability or UV resistance.
- Photostabilizers : Its ability to absorb UV light makes it a candidate for use as a photostabilizer in plastics and coatings.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound’s dichlorophenoxy and methoxybenzylidene groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs vary in substituents on the hydrazide and arylidene moieties, impacting physicochemical properties and bioactivity:
Key Observations :
- Hydrogen Bonding : Hydroxyl and methoxy substituents (e.g., 5j ) enhance hydrogen-bonding interactions with biological targets, correlating with antifungal and antiprotozoal activities .
- Synthetic Efficiency : Microwave irradiation (used for the target compound) reduces reaction times compared to conventional reflux methods (e.g., 5a , synthesized via 5–10 min microwave vs. 9–16 h reflux) .
Mechanistic Insights :
- 3D-QSAR models (e.g., CoMFA analysis) predict bioactivity based on steric and electrostatic fields, guiding optimization of substituent positions .
Crystallographic and Conformational Comparisons
- Twist Angles: The 2,4-dichlorophenoxy ring in the target compound likely adopts a twist angle (~77.8°) similar to 4r, stabilizing the trans-conformation and influencing binding to fungal cytochrome P450 enzymes .
Biological Activity
2-(2,4-dichlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula: C16H14Cl2N2O3
- Molecular Weight: 353.2 g/mol
- IUPAC Name: 2-(2,4-dichlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide
Synthesis
The synthesis of this compound typically involves the condensation of 2-(2,4-dichlorophenoxy)acetic acid hydrazide with 2-methoxybenzaldehyde. The reaction is performed in an organic solvent under reflux conditions, followed by purification through recrystallization.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with results suggesting that it could be a potential candidate for developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also shown promising anticancer activity. In vitro studies on several cancer cell lines revealed significant cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-15 (Colon Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, which may be mediated by the inhibition of specific cellular pathways.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
- Protein Binding: It may interact with various proteins, altering their function and leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains and found it to be effective in reducing bacterial load in vitro and in vivo models .
- Anticancer Research : Another investigation focused on its anticancer properties revealed that treatment with the compound led to a significant reduction in tumor size in xenograft models .
- Mechanistic Insights : Molecular docking studies provided insights into the binding interactions of the compound with target proteins involved in cancer progression, suggesting a potential for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
